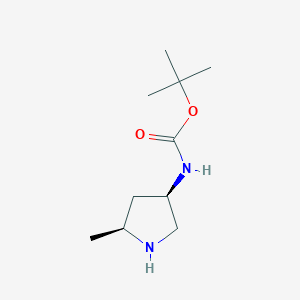

tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate” is a chemical compound with the molecular formula C10H20N2O3 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound has a molecular weight of 216.28 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Asymmetric Synthesis of Statin Intermediates

This compound is a key chiral intermediate in the synthesis of the side chain of rosuvastatin , a widely used lipid-lowering drug . The asymmetric synthesis using carbonyl reductases demonstrates high enantioselectivity and yield, making it a valuable process in pharmaceutical manufacturing.

Biocatalysis in Drug Development

The use of carbonyl reductase for the biosynthesis of this compound showcases the potential of biocatalysts in industrial applications . The ability to achieve in situ cofactor regeneration enhances the efficiency and sustainability of the production process.

Optimization of Biotechnological Processes

The development of a self-sufficient biocatalyst for the production of this compound represents a significant advancement in biotechnological methods . It highlights the importance of optimizing biocatalytic processes for large-scale applications.

Environmental Impact Reduction

The biocatalytic approach to synthesizing this compound offers a greener alternative to traditional chemical synthesis routes . This method reduces environmental pressure by employing milder reaction conditions and minimizing waste.

Enhancement of Biotransformation Efficiency

Introducing co-solvents into the whole cell biosynthesis reaction system has been shown to significantly improve the biotransformation process . This enhancement is crucial for achieving higher space-time yields and overall process efficiency.

Biphasic Reaction Systems

The construction of a water-octanol biphasic reaction system for the production of this compound demonstrates the versatility of biosynthetic strategies . Such systems can increase the substrate reservoir and further optimize the yield and enantioselectivity.

Cost Reduction in Production

The self-sufficient biocatalyst developed for this compound’s synthesis addresses the high cost associated with the requirement of cofactors like NADH/NADPH . This innovation contributes to making the production process more economically viable.

Advancements in Chiral Chemistry

The synthesis of this compound exemplifies the progress in chiral chemistry and its applications in creating enantiomerically pure substances . This is particularly relevant for the pharmaceutical industry, where the demand for chiral intermediates is continuously growing.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Mecanismo De Acción

Target of Action

The primary targets of tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate are currently unknown. This compound is a relatively new substance and research is ongoing to identify its specific targets and their roles in biological systems .

Result of Action

The molecular and cellular effects of tert-Butyl ((3R,5S)-5-methylpyrrolidin-3-yl)carbamate’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interaction with targets . .

Propiedades

IUPAC Name |

tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-7-5-8(6-11-7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFRNKXGNAOUDC-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](CN1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(3R,5S)-5-methylpyrrolidin-3-YL]carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B3010676.png)

![3-(4-chlorophenyl)-N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide](/img/structure/B3010677.png)

![3-oxo-N-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)benzo[f]chromene-2-carboxamide](/img/structure/B3010694.png)